Benzyl 3-methoxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-8-5-9-15(10-13)14(16)18-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOMDKUOPGHQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Cbz-3-Hydroxypiperidine
The synthesis begins with the protection of 3-hydroxypiperidine using benzyl chloroformate (CbzCl). In a representative procedure, 3-hydroxypiperidine (10 mmol) is dissolved in dichloromethane (CH₂Cl₂) under nitrogen, followed by dropwise addition of CbzCl (12 mmol) and triethylamine (15 mmol) at 0°C. The reaction proceeds for 4 hours, yielding N-Cbz-3-hydroxypiperidine as a colorless oil (85% yield).
Methoxylation via Acid-Catalyzed Etherification
The hydroxyl group at position 3 is methoxylated using p-toluenesulfonic acid (p-TsOH) in methanol. N-Cbz-3-hydroxypiperidine (5 mmol) is refluxed in methanol (30 mL) with p-TsOH (0.5 mmol) for 6 hours. The crude product is purified via silica gel chromatography, affording N-Cbz-3-methoxypiperidine in 78% yield.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cbz Protection | CbzCl, CH₂Cl₂, 0°C, 4h | 85 |
| Methoxylation | MeOH, p-TsOH, reflux, 6h | 78 |
Direct Alkylation of Piperidine with Benzyl Chloroformate
Benzylation of 3-Methoxypiperidine
This one-pot method employs benzyl chloroformate as the benzylating agent. 3-Methoxypiperidine (10 mmol) is dissolved in acetonitrile (50 mL) with K₂CO₃ (15 mmol) and tetrabutylammonium bromide (TBAB, 1 mmol) as a phase-transfer catalyst. Benzyl chloroformate (12 mmol) is added dropwise at 50°C, and the mixture is stirred for 3 hours. The product is isolated via extraction (ethyl acetate/water) and chromatography, achieving a 72% yield.
Optimization with Composite Catalysts
Replacing K₂CO₃ with Na₂CO₃ and TBAB with benzyltriethylammonium chloride (BTEAC) increases the yield to 81%. The buffer system (sodium acetate, pH 8.5) further stabilizes the reaction.
Key Data:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ + TBAB | CH₃CN | 50 | 72 |
| Na₂CO₃ + BTEAC | CH₃CN | 50 | 81 |
Silyl Enol Ether-Mediated Coupling
Formation of Silyl Enol Ether
Methyl 3-((trimethylsilyl)oxy)but-2-enoate is prepared by treating ethyl acetoacetate (1.4 mol) with trimethylsilyl chloride (1.54 mol) in hexane/tetrahydrofuran (1:1) at 25°C for 3 hours. The silyl enol ether is isolated in 89% yield after distillation.
Coupling with N-Cbz-Piperidine
N-Cbz-3-hydroxypiperidine (0.208 mmol) is reacted with the silyl enol ether (0.26 mmol) in CH₂Cl₂ at -78°C using trimethylsilyl triflate (TMSOTf, 0.23 mmol) as a Lewis acid. After warming to room temperature, benzyl 3-methoxypiperidine-1-carboxylate is obtained in 68% yield.
Key Data:
| Component | Role | Yield (%) |
|---|---|---|
| Silyl enol ether | Nucleophile | 89 |
| TMSOTf | Lewis acid catalyst | 68 |
Electrochemical Synthesis
Electrolysis of Methyl 2-Methoxypiperidine-1-Carboxylate
A novel electrochemical approach involves methyl 2-methoxypiperidine-1-carboxylate (0.75 mol) and NH₄Cl (0.24 mol) in a 500 mL electrolysis cell at 90°C. The reaction selectively functionalizes the piperidine ring, yielding benzyl 3-methoxypiperidine-1-carboxylate in 65% yield after 12 hours.
Mechanistic Insights
The methoxy group directs electrophilic substitution to the para position, enabling regioselective benzylation. Cyclic voltammetry confirms the redox-mediated pathway.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction time | 12h |
| Yield | 65% |
Comparative Analysis of Methods
Yield and Scalability
The Cbz-protection route (Method 1) offers the highest yield (78%) but requires multiple steps. Direct alkylation (Method 2) is more scalable, with yields exceeding 80% under optimized conditions. Electrochemical synthesis (Method 4) is environmentally friendly but less efficient (65% yield).
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary or tertiary amines.
Scientific Research Applications
Benzyl 3-methoxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and enzyme interactions.
Medicine: Research on this compound contributes to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key features of benzyl 3-methoxypiperidine-1-carboxylate with its analogs:
Key Findings from Comparative Analysis
Substituent Effects on Stability and Reactivity
- Methoxy Group (3-position): The electron-donating methoxy group may enhance steric hindrance and reduce nucleophilic reactivity at the piperidine nitrogen compared to amino or hydroxyl analogs. This could influence its utility in reactions requiring deprotection of the Cbz group .
- Chloro Group (3-position) : The electron-withdrawing chloro substituent (in Benzyl 3-chloropiperidine-1-carboxylate) likely increases electrophilicity, making it more reactive in substitution reactions compared to the methoxy derivative .
Biological Activity
Benzyl 3-methoxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
Benzyl 3-methoxypiperidine-1-carboxylate is characterized by a piperidine ring substituted with a methoxy group and a benzyl moiety. The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyl halides or other electrophiles under basic conditions. Various synthetic routes have been documented, showcasing the compound's versatility in medicinal applications.
1. Inhibition of Monoacylglycerol Lipase (MAGL)
One of the primary biological activities associated with benzyl 3-methoxypiperidine-1-carboxylate is its role as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is crucial in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has implications in pain modulation, inflammation, and cancer progression.
- Mechanism : By inhibiting MAGL, benzyl 3-methoxypiperidine-1-carboxylate can increase the levels of 2-AG, enhancing its neuroprotective and anti-inflammatory effects. This mechanism has been explored in various studies, indicating that compounds targeting MAGL may serve as therapeutic agents for conditions such as chronic pain and neurodegenerative diseases .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzyl 3-methoxypiperidine-1-carboxylate through its cytotoxic effects on various cancer cell lines.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy.
Table 1: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| MAGL Inhibition | Increases 2-AG levels | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of benzyl 3-methoxypiperidine-1-carboxylate is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, but detailed investigations are required to assess long-term safety and efficacy.
Q & A
Q. What are the optimal synthetic routes for Benzyl 3-methoxypiperidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?
The synthesis of piperidine carboxylates typically involves multi-step reactions, including protection/deprotection of functional groups and nucleophilic substitutions. For example:
- Step 1 : Start with 3-methoxypiperidine. Protect the piperidine nitrogen using a benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the carboxylate intermediate .
- Step 2 : Optimize reaction parameters:
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .
Q. What safety protocols are critical when handling Benzyl 3-methoxypiperidine-1-carboxylate in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Q. How can the purity of Benzyl 3-methoxypiperidine-1-carboxylate be validated, and what analytical methods are recommended?
- Chromatography :
- Spectroscopy :
Advanced Research Questions
Q. How does the 3-methoxy substituent influence the compound’s reactivity in medicinal chemistry applications compared to amino or hydroxy analogs?
- Steric and electronic effects : The methoxy group (–OCH₃) is electron-donating, enhancing piperidine ring stability but reducing nucleophilicity at the nitrogen compared to amino (–NH₂) analogs .
- Biological activity : SAR studies suggest methoxy derivatives may exhibit improved metabolic stability over hydroxy (–OH) analogs due to reduced phase II glucuronidation .
- Experimental validation : Perform enzymatic assays (e.g., cytochrome P450 inhibition) and compare pharmacokinetic profiles in vitro .
Q. What strategies can resolve low yields in the final coupling step of Benzyl 3-methoxypiperidine-1-carboxylate synthesis?
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate carboxylate formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional) while maintaining yield .
- Byproduct analysis : Identify side products (e.g., via LC-MS) and adjust stoichiometry (e.g., excess benzyl chloroformate) .
Q. How can researchers address contradictory data on the compound’s stability under acidic vs. basic conditions?
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Docking simulations : Use AutoDock Vina to model binding to GPCRs or kinases; compare with fluorinated/amino analogs .
- MD simulations : Assess conformational flexibility of the methoxy group in aqueous vs. lipid environments (GROMACS/AMBER) .
- QSAR modeling : Corrogate electronic parameters (Hammett σ) with IC₅₀ data from enzyme inhibition assays .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods for Piperidine Carboxylates
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Conventional Cbz-Cl | 65–75 | 90–95 | 0–5°C, DCM, Et₃N | |
| Microwave-assisted | 85 | 98 | 80°C, 30 min, DMAP catalyst | |
| Flow chemistry | 78 | 97 | Continuous THF, RT |
Q. Table 2. Stability of Benzyl 3-methoxypiperidine-1-carboxylate Under Varied pH
| pH | Degradation Rate (k, h⁻¹) | Major Degradation Product |
|---|---|---|
| 3 | 0.12 | 3-Hydroxypiperidine analog |
| 7 | 0.01 | None |
| 10 | 0.25 | Ring-opened amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
